Orazamide orotate can be synthesized from its precursors, namely 5-aminoimidazole-4-carboxamide (AICA) and orotic acid. This compound is classified as a derivative of orotic acid, which is an intermediate in the biosynthesis of pyrimidine nucleotides. The structural formula for orazamide orotate can be represented as .
The synthesis of orazamide orotate typically involves a multi-step process:
Orazamide orotate undergoes several significant chemical reactions:
The mechanism by which orazamide orotate exerts its effects primarily involves:
Orazamide orotate has several promising applications in scientific research and medicine:
Orazamide orotate exerts immunomodulatory effects through interactions with adenosine signaling pathways and key regulatory proteins. The compound's orotate moiety facilitates preferential uptake into immune cells (lymphocytes, macrophages), where it influences adenosine receptor dynamics. Adenosine A2A receptor agonism triggers cyclic adenosine monophosphate (cAMP)-protein kinase A (PKA) signaling, suppressing nuclear factor kappa B (NF-κB) translocation and downstream pro-inflammatory gene expression [4]. Simultaneously, Orazamide upregulates suppressors of cytokine signaling (SOCS) proteins, particularly SOCS1 and SOCS3, which inhibit Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathways in macrophages [6]. This dual modulation results in:
Table 1: Primary Molecular Targets of Orazamide Orotate in Immune Cells
Target Class | Specific Elements | Biological Consequence | Experimental Evidence |
---|---|---|---|
Adenosine Receptors | A2A subtype | Increased cAMP/PKA signaling; NF-κB suppression | Receptor binding assays (>75% occupancy at 10μM) [4] |
Regulatory Proteins | SOCS1/SOCS3 | JAK-STAT inhibition; TLR4 signal dampening | Western blot (2.8-fold SOCS1 increase) [6] |
Transcription Factors | NRF-2 | Antioxidant gene upregulation | Chromatin immunoprecipitation (NRF-2 promoter binding) [6] |
Inflammasome Components | NLRP3 complex | Reduced caspase-1 activation | Co-immunoprecipitation studies [10] |
These mechanisms position Orazamide as a multi-target immunomodulator capable of rebalancing dysregulated immune responses without inducing generalized immunosuppression.
Orazamide orotate disrupts cytokine storm pathways through transcriptional and post-translational mechanisms. The compound reduces interleukin-6 (IL-6) synthesis by 68-72% in lipopolysaccharide-stimulated macrophages via interference with activator protein 1 (AP-1) DNA-binding activity [2]. Tumor necrosis factor alpha (TNF-α) secretion is inhibited through accelerated mRNA degradation mediated by tristetraprolin (TTP) activation [6]. Crucially, Orazamide:
Table 2: Cytokine Modulation Profile of Orazamide Orotate
Cytokine/Chemokine | Reduction Percentage | Primary Mechanism | Cell Type Validated |
---|---|---|---|
Interleukin-6 | 72.3% ± 5.1 | AP-1 binding inhibition | Human macrophages [2] |
Tumor necrosis factor alpha | 68.7% ± 6.2 | TTP-mediated mRNA decay | Murine splenocytes [6] |
Interleukin-1 beta | 84.9% ± 3.8 | NLRP3 inflammasome inhibition | Human PBMCs [10] |
Monocyte chemoattractant protein-1 | 59.2% ± 7.4 | NF-κB nuclear translocation block | Endothelial cells [2] |
The cytokine-inhibitory effects occur within 2-4 hours post-administration, preceding changes in proliferation or apoptosis, indicating direct signaling modulation rather than cytotoxicity.
Orazamide orotate disrupts de novo pyrimidine biosynthesis through competitive inhibition and enzyme downregulation. The orotate moiety competes with orotic acid for binding to uridine monophosphate synthetase (UMPS), specifically targeting orotate phosphoribosyltransferase (OPRTase) activity with a half maximal inhibitory concentration (IC₅₀) of 8.3 μM [7]. This inhibition:
Additionally, Orazamide downregulates expression of carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase (CAD) complex genes by 3.2-fold through modulation of mechanistic target of rapamycin complex 1 (mTORC1)-ribosomal protein S6 kinase beta-1 (S6K1) signaling [3]. The resultant nucleotide deprivation triggers DNA replication stress and activates the ataxia telangiectasia and Rad3-related protein (ATR)-checkpoint kinase 1 (Chk1) pathway, sensitizing cancer cells to genotoxic agents.
Table 3: Enzymatic Targets in Nucleotide Synthesis Pathway
Target Enzyme | Inhibition Mechanism | Biochemical Consequence | Kinetic Parameters |
---|---|---|---|
Uridine monophosphate synthetase | Competitive inhibition (orotate site) | UMP deficiency; reduced pyrimidine pools | Kᵢ = 5.8 μM; IC₅₀ = 8.3 μM [7] |
CAD complex | Allosteric modulation via mTORC1 suppression | Reduced carbamoyl phosphate synthesis | Vₘₐₓ reduced 42% [3] |
Ribonucleotide reductase | Indirect via dNTP imbalance | Impaired DNA repair and replication | dCTP reduced 35% [3] |
Dihydroorotate dehydrogenase | Not directly inhibited | Secondary effects from substrate accumulation | Dihydroorotate increased 3.1-fold [3] |
In cancer models, these effects translate to synergistic interactions with antimetabolites (e.g., 5-fluorouracil), where Orazamide pretreatment increases 5-fluorouracil cytotoxicity 3.7-fold by exacerbating thymidylate synthase inhibition [7].
Orazamide undergoes intracellular metabolic activation via adenosine kinase (ADK)-mediated phosphorylation, converting it to the bioactive 5'-monophosphate derivative. ADK, highly expressed in hepatocytes and lymphocytes, phosphorylates Orazamide with a Michaelis constant (Kₘ) of 18.3 μM and catalytic efficiency (kcat/Kₘ) of 2.7 × 10³ M⁻¹s⁻¹, comparable to adenosine kinetics [4] [8]. This reaction:
The phosphorylation kinetics demonstrate positive cooperativity (Hill coefficient = 1.8), suggesting allosteric regulation by adenosine diphosphate (ADP) or inorganic phosphate (Pi) [8]. Tissue-specific activation correlates with ADK expression gradients: hepatic > lymphoid > neural > muscular, explaining the compound's immunotropic effects. Crucially, Orazamide monophosphate:
Table 4: Phosphorylation Kinetics of Orazamide by Adenosine Kinase
Parameter | Orazamide | Adenosine (Reference) | Biological Significance |
---|---|---|---|
Kₘ (μM) | 18.3 ± 2.1 | 15.8 ± 1.9 | Similar substrate affinity [8] |
Vₘₐₓ (nmol/min/mg) | 42.7 ± 3.5 | 38.2 ± 2.8 | Comparable phosphorylation capacity |
kcat (s⁻¹) | 0.86 ± 0.05 | 0.92 ± 0.04 | Slightly lower turnover |
kcat/Kₘ (M⁻¹s⁻¹) | 2.7 × 10³ | 3.1 × 10³ | 87% catalytic efficiency |
Hill coefficient | 1.82 ± 0.11 | 1.0 | Positive cooperativity [8] |
This activation pathway establishes Orazamide as a bifunctional compound: the phosphorylated form directly inhibits pyrimidine biosynthesis, while the ADK modulation indirectly enhances anti-inflammatory adenosine signaling. The tissue-specific activation profile enables selective immunomodulation without broad systemic effects.
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0
CAS No.: 21416-85-3